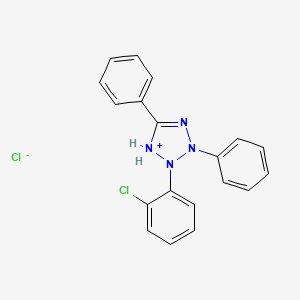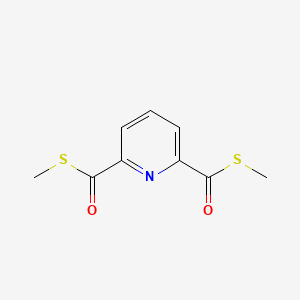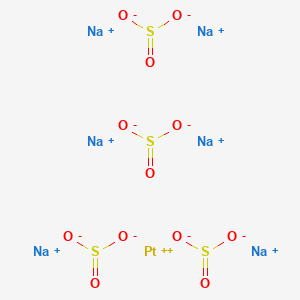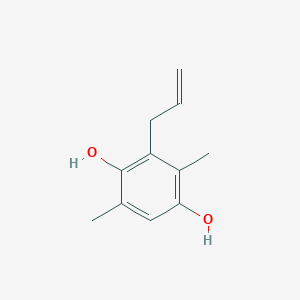
S-Pyridin-2-yl 3-methoxybenzene-1-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Pyridin-2-yl 3-methoxybenzene-1-carbothioate:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Pyridin-2-yl 3-methoxybenzene-1-carbothioate typically involves the reaction of pyridine-2-thiol with 3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: S-Pyridin-2-yl 3-methoxybenzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the carbothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
S-Pyridin-2-yl 3-methoxybenzene-1-carbothioate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving sulfur-containing compounds.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of S-Pyridin-2-yl 3-methoxybenzene-1-carbothioate involves its interaction with specific molecular targets. The carbothioate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, making the compound useful in studying biological mechanisms and developing new therapeutic agents.
Comparaison Avec Des Composés Similaires
Pyridine-2-thiol: A precursor in the synthesis of S-Pyridin-2-yl 3-methoxybenzene-1-carbothioate.
3-Methoxybenzoyl chloride: Another precursor used in the synthesis.
Sulfoxides and sulfones: Oxidation products of the compound.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a pyridine ring and a methoxybenzene moiety allows for diverse interactions with biological targets, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
74032-47-6 |
|---|---|
Formule moléculaire |
C13H11NO2S |
Poids moléculaire |
245.30 g/mol |
Nom IUPAC |
S-pyridin-2-yl 3-methoxybenzenecarbothioate |
InChI |
InChI=1S/C13H11NO2S/c1-16-11-6-4-5-10(9-11)13(15)17-12-7-2-3-8-14-12/h2-9H,1H3 |
Clé InChI |
MJPWMCATQLGJCT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)SC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Bis[3-(trifluoromethyl)phenyl]phosphane](/img/structure/B14466954.png)

![2-[(4-Hydroxybutyl)(propyl)amino]-1-(4-hydroxyphenyl)propyl 3,4,5-trimethoxybenzoate](/img/structure/B14466966.png)
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14466974.png)




![Ethanamine, N,N'-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-](/img/structure/B14467004.png)
